molecular formula C19H20ClN3O3 B4421646 N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE

N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4421646
M. Wt: 373.8 g/mol
InChI Key: PSELURUWVKOEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using chlorobenzene and an appropriate alkylating agent.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE
  • N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE
  • N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-BROMOPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Uniqueness

N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-15-3-1-14(2-4-15)12-22-7-9-23(10-8-22)19(24)21-16-5-6-17-18(11-16)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSELURUWVKOEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2H-13-BENZODIOXOL-5-YL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.